molecular formula C15H29NO3 B2367510 Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate CAS No. 191725-50-5

Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate

Cat. No.: B2367510
CAS No.: 191725-50-5
M. Wt: 271.401
InChI Key: DCIQIRHJTHCWLD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol . This compound is characterized by a piperidine ring substituted with a tert-butyl group, a hydroxypentyl chain, and a carboxylate group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 5-hydroxypentyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs targeting various diseases and conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of the hydroxypentyl chain and the tert-butyl group imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-15(2,3)19-14(18)16-10-8-13(9-11-16)7-5-4-6-12-17/h13,17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIQIRHJTHCWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191725-50-5
Record name tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate
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